

# A Comprehensive Technical Guide to the Physical Properties of 4-Iodobenzenesulfonyl Chloride

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## Compound of Interest

Compound Name: 4-Iodobenzenesulfonyl chloride

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## Introduction

**4-Iodobenzenesulfonyl chloride**, also known as pipsyl chloride, is a crucial reagent in analytical chemistry and drug development.<sup>[1]</sup> Its utility primarily lies in the derivatization of primary and secondary amines, such as amino acids and peptides, to facilitate their separation and detection.<sup>[2][3]</sup> This technical guide provides an in-depth overview of the physical properties of **4-Iodobenzenesulfonyl chloride**, complete with experimental protocols and a workflow for its application in peptide derivatization.

## Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for **4-Iodobenzenesulfonyl chloride** is provided below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClIO <sub>2</sub> S	[4]
Molecular Weight	302.52 g/mol	[1]
CAS Number	98-61-3	[1]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	80-82 °C (lit.)	[1]
Boiling Point	319.1 ± 25.0 °C (Predicted)	
Density	1.999 g/cm <sup>3</sup> (Estimated)	
Solubility	Soluble in ethanol (100 mg/mL)	[1]

## Spectral Data

Spectroscopic data is essential for the identification and characterization of **4-Iodobenzenesulfonyl chloride**.

Spectrum Type	Key Features
<sup>1</sup> H NMR	Spectrum available.[5]
FT-IR	Characteristic peaks for sulfonyl chloride and substituted benzene ring.
Mass Spectrometry	Data available for review.[6]

## Experimental Protocols

Detailed methodologies for determining the key physical properties of **4-Iodobenzenesulfonyl chloride** are outlined below. These protocols are based on standard laboratory practices.

### Melting Point Determination

The melting point of **4-iodobenzenesulfonyl chloride** can be determined using the capillary method with a melting point apparatus.<sup>[7][8][9][10]</sup>

Procedure:

- Ensure the **4-iodobenzenesulfonyl chloride** sample is dry and finely powdered.
- Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Place the capillary tube in the heating block of a calibrated melting point apparatus.
- Heat the block at a rate of 10-20 °C/minute initially.
- Once the temperature is within 15-20 °C of the expected melting point (80-82 °C), reduce the heating rate to 1-2 °C/minute.
- Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The range between these two temperatures is the melting point range.

## Solubility Determination in Ethanol

The solubility of **4-iodobenzenesulfonyl chloride** in ethanol can be determined by preparing a saturated solution.<sup>[11]</sup>

Procedure:

- Weigh out a known amount of **4-iodobenzenesulfonyl chloride** (e.g., 100 mg) and add it to a known volume of ethanol (e.g., 1 mL) in a sealed vial at room temperature.
- Agitate the mixture vigorously (e.g., using a vortex mixer) for an extended period (e.g., 1-2 hours) to ensure equilibrium is reached.
- If the solid completely dissolves, add a further known amount of the compound and repeat the agitation until a saturated solution with excess solid is obtained.
- Carefully filter or centrifuge the saturated solution to remove any undissolved solid.

- Take a known volume of the clear supernatant and evaporate the solvent completely.
- Weigh the remaining solid residue. The solubility can then be calculated in mg/mL.

## <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-iodobenzenesulfonyl chloride** is typically recorded in a deuterated solvent.

Procedure:

- Dissolve approximately 5-10 mg of **4-iodobenzenesulfonyl chloride** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube.
- Place the NMR tube in the spectrometer (e.g., a Varian A-60D instrument or similar).<sup>[6]</sup>
- Acquire the <sup>1</sup>H NMR spectrum according to the instrument's standard operating procedures.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

## FT-IR Spectroscopy

The FT-IR spectrum of **4-iodobenzenesulfonyl chloride** can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).<sup>[12][13][14][15]</sup>

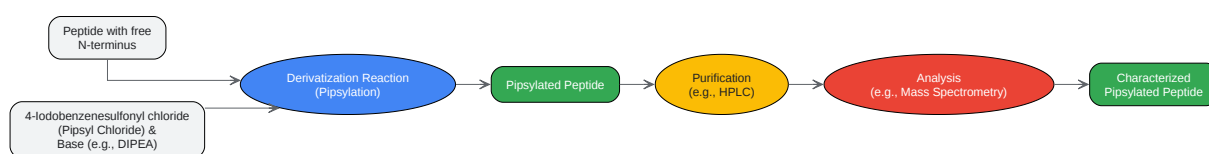
Procedure (KBr Pellet Method):

- Thoroughly grind a small amount of **4-iodobenzenesulfonyl chloride** (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the finely ground powder to a pellet press.
- Apply pressure to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## Application: Derivatization of Peptides

**4-Iodobenzenesulfonyl chloride** is widely used for the derivatization of the N-terminal amino group of peptides. This process, known as pipsylation, aids in peptide sequencing and quantification.<sup>[2][3]</sup>



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Caption: Workflow for the derivatization of peptides using **4-Iodobenzenesulfonyl chloride**.

This workflow illustrates the key steps in modifying a peptide with a pipsyl group, a common procedure in proteomics and analytical biochemistry. The reaction involves the nucleophilic attack of the peptide's N-terminal amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.<sup>[16]</sup> The resulting pipsylated peptide can then be purified and analyzed.

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